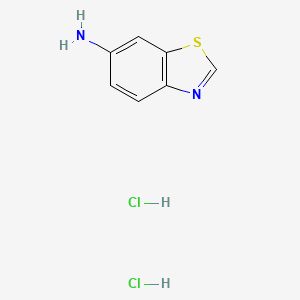

1,3-Benzothiazol-6-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Benzothiazol-6-amine dihydrochloride is a chemical compound with the CAS Number: 1803581-49-8 . It has a molecular weight of 223.13 and is typically in the form of a powder .

Synthesis Analysis

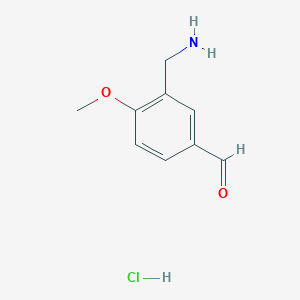

The synthesis of benzothiazole derivatives, such as 1,3-Benzothiazol-6-amine dihydrochloride, often involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The yields from these reactions are generally good, ranging from 68-73% .Molecular Structure Analysis

The InChI code for 1,3-Benzothiazol-6-amine dihydrochloride is 1S/C7H6N2S.2ClH/c8-5-1-2-6-7 (3-5)10-4-9-6;;/h1-4H,8H2;2*1H . This indicates that the molecule consists of a benzothiazole ring with an amine group at the 6-position, and two chloride ions.Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive and can undergo a variety of chemical reactions. They have been found to inhibit several enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Physical And Chemical Properties Analysis

1,3-Benzothiazol-6-amine dihydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Biological and Pharmacological Properties

1,3-Benzothiazol-6-amine dihydrochloride, as a benzothiazole derivative, is part of a group of heterocyclic compounds known for their varied biological activities. Benzothiazole and its derivatives are recognized for their weak base properties and significant role in medicinal chemistry due to their presence in many natural and synthetic bioactive molecules. These compounds exhibit a wide range of pharmacological activities including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. The structural uniqueness of benzothiazole, particularly the methine center in the thiazole ring, contributes to its importance in drug development and therapeutic applications. The activities of benzothiazole derivatives are often enhanced by specific substitutions on the benzothiazole scaffold, particularly at the C-2 and C-6 positions, leading to a variety of biological effects (Bhat & Belagali, 2020).

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been extensively studied, with numerous compounds showing efficacy against various cancer cell lines. These derivatives operate through diverse mechanisms, including inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis through the generation of reactive oxygen species (ROS). The structure-activity relationships (SAR) of these compounds have been analyzed to understand their effectiveness against cancer, indicating that benzothiazole derivatives hold promise as lead compounds for cancer therapy (Pathak et al., 2019).

Antimicrobial and Antiviral Properties

Benzothiazole derivatives, including 1,3-Benzothiazol-6-amine dihydrochloride, have been recognized for their potent antimicrobial and antiviral properties. These compounds have been investigated for their effectiveness against a range of microbial and viral pathogens, suggesting their potential as candidates for the development of new antimicrobial and antiviral therapies. The diverse modes of action of benzothiazole derivatives against microorganisms and viruses make them a valuable resource in the search for new therapeutic agents in the face of increasing antimicrobial resistance and emerging viral diseases (Elamin et al., 2020).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Future Directions

Benzothiazole derivatives, including 1,3-Benzothiazol-6-amine dihydrochloride, are of great interest due to their wide range of biological activities and medicinal applications . They are being studied for their potential as novel antibiotics to control resistance problems . The development of new synthetic approaches and patterns of reactivity for these compounds is a promising area of future research .

properties

IUPAC Name |

1,3-benzothiazol-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHALQFTFXVVCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazol-6-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1382155.png)

![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)

![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)